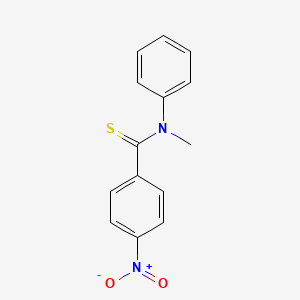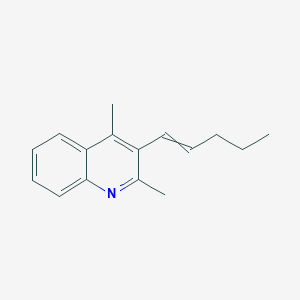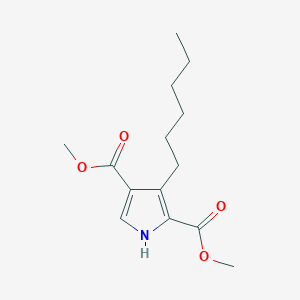
1H-Pyrrole-2,4-dicarboxylic acid, 3-hexyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,4-dicarboxylic acid, 3-hexyl-, dimethyl ester is a chemical compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3-hexyl-, dimethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with pyrrole and appropriate carboxylic acid derivatives.
Esterification: The carboxylic acid groups are esterified using methanol in the presence of an acid catalyst to form the dimethyl ester.
Alkylation: The hexyl group is introduced through an alkylation reaction, often using hexyl halides in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-2,4-dicarboxylic acid, 3-hexyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The hexyl group can be substituted with other alkyl or functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-2,4-dicarboxylic acid, 3-hexyl-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 3-hexyl-, dimethyl ester involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors. The hexyl group may influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3-hexyl-, dimethyl ester can be compared with other pyrrole derivatives such as:
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has similar ester groups but different alkyl substituents, affecting its chemical properties and applications.
1H-Pyrrole-2,4-dicarboxylic acid, 3-hexyl-, diethyl ester: Similar to the target compound but with diethyl ester groups, which may influence its reactivity and solubility.
The uniqueness of this compound lies in its specific combination of hexyl and dimethyl ester groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
61726-69-0 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
dimethyl 3-hexyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C14H21NO4/c1-4-5-6-7-8-10-11(13(16)18-2)9-15-12(10)14(17)19-3/h9,15H,4-8H2,1-3H3 |
InChI Key |
VOICPIWUNUFVNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(NC=C1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


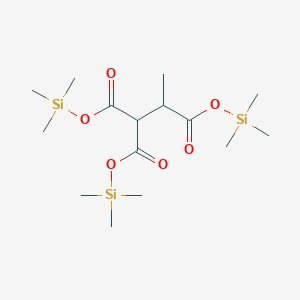
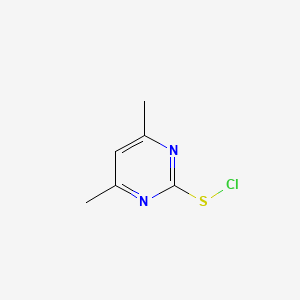
![2-{[Hydroxy(phenyl)acetyl]oxy}-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14566989.png)
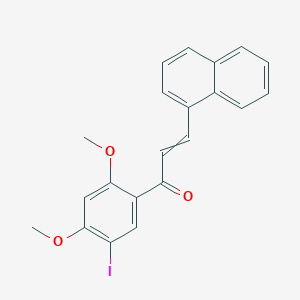
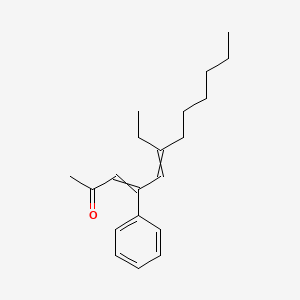
![Pyrimidine, 5-[(4-methylphenyl)thio]-2-(methylthio)-](/img/structure/B14567008.png)
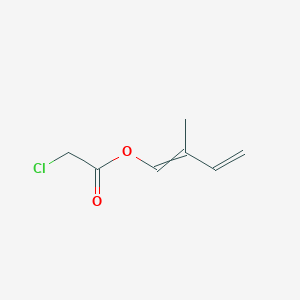

![1,3-Dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14567025.png)
![1(3H)-Isobenzofuranone, 3-methyl-3-[(4-methylphenyl)thio]-](/img/structure/B14567027.png)
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-thiazolidin-4-yl]octanoic acid](/img/structure/B14567035.png)

